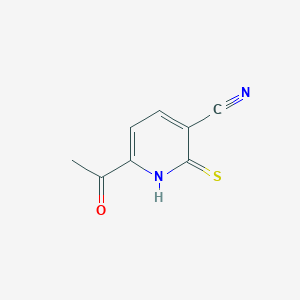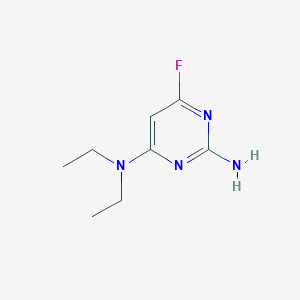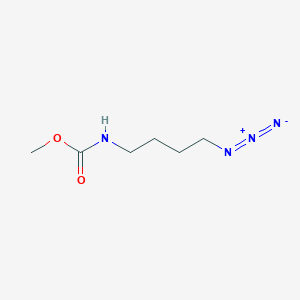
(4-Azidobutyl)carbamic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Azidobutyl)carbamic acid methyl ester, also known as ABCM, is a chemical compound that has gained significant attention in the field of chemical biology and bioorthogonal chemistry. ABCM is a versatile compound that can be used as a building block for the synthesis of various biomolecules and as a probe for studying biological systems.
Wirkmechanismus
The mechanism of action of (4-Azidobutyl)carbamic acid methyl ester involves the selective reaction of the azide group with alkyne or cyclooctyne groups. This reaction is known as the azide-alkyne cycloaddition or click chemistry. The reaction is highly efficient and selective, allowing for the labeling of specific biomolecules in complex biological systems.
Biochemical and Physiological Effects:
(4-Azidobutyl)carbamic acid methyl ester has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used in a wide range of biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Azidobutyl)carbamic acid methyl ester in lab experiments include its ease of synthesis, high yield and purity, and its versatility as a building block for the synthesis of various biomolecules. The limitations of using (4-Azidobutyl)carbamic acid methyl ester include its relatively low reactivity compared to other bioorthogonal reagents and the potential for non-specific labeling of biomolecules.
Zukünftige Richtungen
There are several future directions for the use of (4-Azidobutyl)carbamic acid methyl ester in scientific research. One potential direction is the development of new bioorthogonal probes that can be used to study specific biomolecules and biological processes. Another direction is the use of (4-Azidobutyl)carbamic acid methyl ester in the synthesis of new drugs and therapeutic agents. Additionally, (4-Azidobutyl)carbamic acid methyl ester can be used in the development of new diagnostic tools for various diseases.
Synthesemethoden
The synthesis of (4-Azidobutyl)carbamic acid methyl ester involves the reaction of methyl carbamate with 4-azidobutylamine in the presence of a catalyst. The reaction proceeds smoothly, and the product can be obtained in high yield and purity. The synthesis of (4-Azidobutyl)carbamic acid methyl ester is relatively simple and can be performed in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
(4-Azidobutyl)carbamic acid methyl ester has been extensively used in scientific research as a bioorthogonal reagent. Bioorthogonal chemistry is a technique that allows the selective labeling and imaging of biomolecules in living cells and organisms without interfering with their natural functions. (4-Azidobutyl)carbamic acid methyl ester is a useful building block for the synthesis of bioorthogonal probes that can be used to study various biological processes.
Eigenschaften
CAS-Nummer |
177489-87-1 |
|---|---|
Produktname |
(4-Azidobutyl)carbamic acid methyl ester |
Molekularformel |
C6H12N4O2 |
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
methyl N-(4-azidobutyl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-12-6(11)8-4-2-3-5-9-10-7/h2-5H2,1H3,(H,8,11) |
InChI-Schlüssel |
MPIVGMRTDJQEGS-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCCN=[N+]=[N-] |
Kanonische SMILES |
COC(=O)NCCCCN=[N+]=[N-] |
Synonyme |
Carbamic acid, (4-azidobutyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
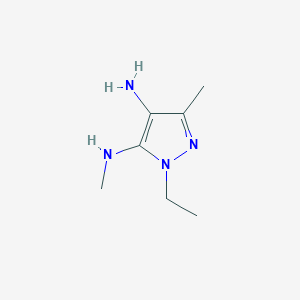

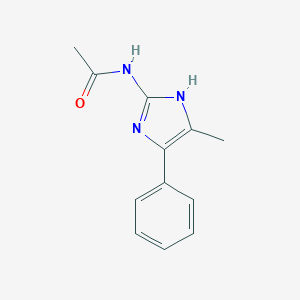
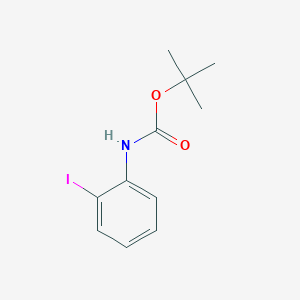

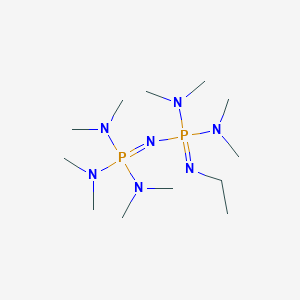
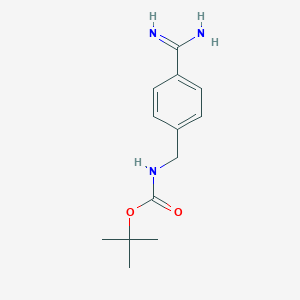
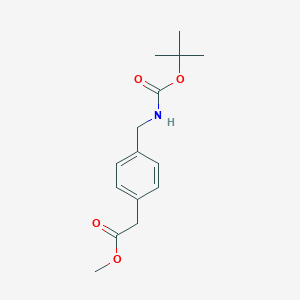
![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
